N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 is a deuterated compound that serves as a stable isotope-labeled analog of certain pharmacologically active substances. This compound is particularly noted for its potential applications in scientific research, especially in the fields of chemistry, biology, and medicine. Its unique structure allows for enhanced tracking in metabolic studies and drug development.
N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 falls under the category of amides and is classified as a stable isotope-labeled compound. It is recognized for its use in analytical chemistry and biological studies due to its ability to provide accurate data on drug metabolism and pharmacokinetics .
The synthesis of N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 involves several key steps:
The reaction conditions must be carefully controlled to ensure the successful formation of the desired compound while minimizing side reactions. The use of inert atmospheres and precise temperature control during synthesis can significantly enhance yield and purity.
N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 has a complex molecular structure characterized by:
N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 can participate in various chemical reactions:
Common reagents used include:
The mechanism by which N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 exerts its effects involves interactions with specific molecular targets within biological systems. The aminoethyl group may engage with receptors or enzymes, influencing various biochemical pathways. Deuterium incorporation enhances stability and reduces metabolic degradation, facilitating more precise tracking in studies .
Relevant analyses such as NMR spectroscopy can confirm the presence of deuterium and assess purity levels .
N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 has several notable applications:
This compound's unique properties make it invaluable across various scientific research fields, offering insights into metabolic pathways and drug interactions.
The systematic chemical name N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 follows IUPAC naming conventions, explicitly denoting the deuterium substitution. The base structure (without deuterium) has the molecular formula C₁₆H₂₆N₂O and a molecular weight of 262.39 g/mol [3]. The deuterated variant exhibits a molecular weight of approximately 266.39 g/mol due to the replacement of four hydrogen atoms with deuterium [1]. This compound is alternatively known as:
Table 1: Chemical Identifiers for N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4
Identifier Type | Value | Source Reference |
---|---|---|
CAS Registry Number (deuterated) | 1346602-56-9 | [5] |
CAS Registry Number (non-deuterated) | 94266-17-8 | [3] [8] |
Molecular Formula (base) | C₁₆H₂₆N₂O | [2] [3] |
Molecular Weight (base) | 262.39 g/mol | [3] |
IUPAC Name (base) | N-(2-aminoethyl)-2-[4-(tert-butyl)-2,6-dimethylphenyl]acetamide | [8] |
The incorporation of deuterium atoms creates a mass difference that permits discrimination between the labeled compound and its non-deuterated counterpart in mass spectrometry. This property is exploited in quantitative bioanalysis, where the deuterated version serves as an ideal internal standard for quantifying both the parent drug Xylometazoline and its metabolites in biological samples [1] [5]. The deuterium atoms are typically positioned at metabolically stable sites to ensure isotopic integrity during experimental procedures, thereby maintaining the mass differential throughout analytical workflows. Manufacturers like Clearsynth Labs Limited specialize in producing such deuterated compounds for research applications, emphasizing isotopic purity ≥98% to ensure analytical reliability in sensitive detection methods [5].
This deuterated compound functions as a structural analog and potential metabolite of the decongestant drug Xylometazoline (a potent α-adrenergic receptor agonist) [3] . Specifically, the non-deuterated form (CAS 94266-17-8) is formally designated as Xylometazoline Hydrochloride Impurity A in pharmacopeial standards, including the United States Pharmacopeia (USP) reference materials [8]. The molecular similarity arises from the shared 4-tert-butyl-2,6-dimethylphenylacetamide backbone, differing from Xylometazoline's imidazoline ring structure primarily through the substitution of the ethylenediamine side chain. This structural relationship positions the compound as a key reference standard in:
Deuterium labeling fundamentally enhances the traceability of drug compounds and their metabolites during in vivo pharmacokinetic studies. The mass shift introduced by deuterium atoms allows researchers to distinguish administered deuterated compounds from endogenous substances using liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques [1] [7]. This isotopic differentiation is particularly valuable for:
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8